
3-Chloro-2-(chloromethyl)-4-phenylquinoline hydrochloride
Overview
Description
This usually includes the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and reaction conditions.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and specific rotation.Scientific Research Applications
Synthetic Applications in Heterocyclic Chemistry
3-Chloro-2-(chloromethyl)-4-phenylquinoline hydrochloride has been explored for its synthetic applications in heterocyclic chemistry. Research shows the novel and facile syntheses of various quinoline derivatives, highlighting its versatility in organic synthesis (Srivastava, Neelima, & Bhaduri, 1987).
Novel Synthesis Procedures
The compound has been utilized in novel synthesis procedures for creating 3-halo-2-phenylquinoline-4-carboxylic acids. This involves the synthesis of an amino intermediate and its subsequent replacement with chlorine or bromine (Raveglia, Giardina, Grugni, Rigolio, & Farina, 1997).
Antioxidant and Anti-Diabetic Agent Research
Significant research has been conducted on novel chloroquinoline derivatives for their potential as antioxidant and anti-diabetic agents. Studies include molecular docking and computational analysis for predicting pharmacological properties (Murugavel, Stephen, Subashini, & Ananthakrishnan, 2017).
Catalytic Applications
The compound has been used in catalytic applications, such as in ligand-free cross-coupling reactions, demonstrating its potential as a recyclable catalyst in organic synthesis (Roopan & Khan, 2010).
Microwave-Assisted Synthesis
Its role in microwave-assisted synthesis of hydroxyquinolinones, an efficient process for the rapid synthesis of various quinoline derivatives, shows its applicability in modern synthetic methods (Rivkin & Adams, 2006).
Antimicrobial and Antifungal Research
Some studies have investigated the antimicrobial and antifungal activities of chloroquinoline derivatives, providing insight into their potential therapeutic applications (Сурикова, Михайловский, & Одегова, 2014).
Pharmaceutical Stability Studies
Research on the stability of quinazoline derivatives under stress conditions has been conducted, contributing to the understanding of pharmaceutical substances' stability and guiding their formulation (Гендугов, Глушко, Озеров, & Щербакова, 2021).
Anticancer Agent Development
The compound has been explored for the design and synthesis of new derivatives as potent antitumor agents. This highlights its potential in the development of new anticancer therapeutics (Chou et al., 2010).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
Future Directions
This involves hypothesizing potential applications of the compound based on its properties and behavior.
Please consult with a chemical database or a chemist for specific information about this compound. If you’re conducting research, always ensure to follow safety protocols when handling chemical substances.
properties
IUPAC Name |
3-chloro-2-(chloromethyl)-4-phenylquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N.ClH/c17-10-14-16(18)15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)19-14;/h1-9H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQRBZJQYBLQJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)CCl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(chloromethyl)-4-phenylquinoline hydrochloride | |
CAS RN |
1009306-56-2 | |
| Record name | Quinoline, 3-chloro-2-(chloromethyl)-4-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009306-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



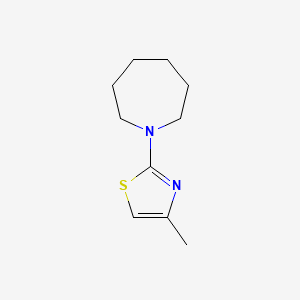
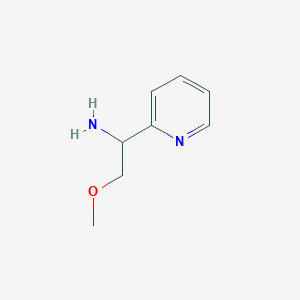
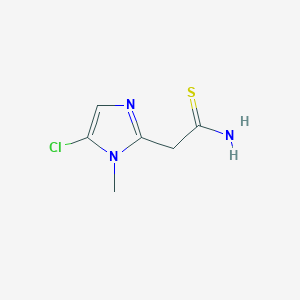
![3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate](/img/structure/B1452018.png)
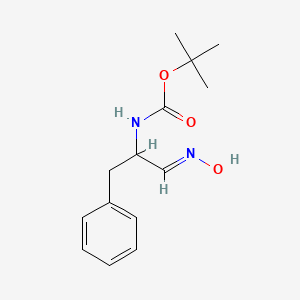
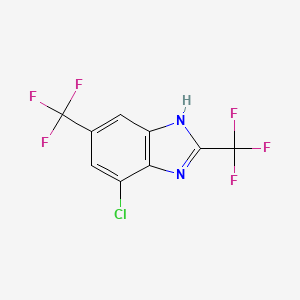
![3-Methoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452023.png)
![3-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452024.png)
![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452025.png)
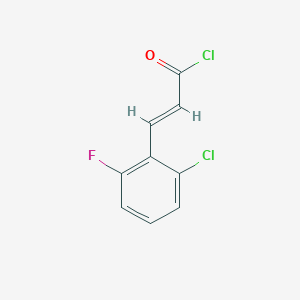
![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452029.png)
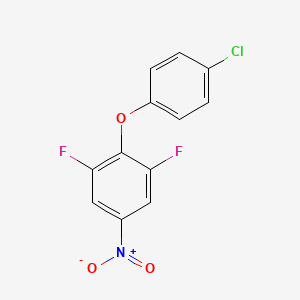
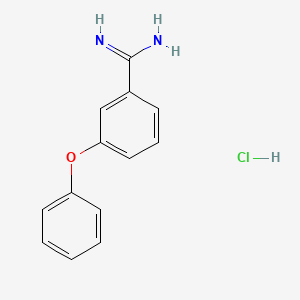
![1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B1452033.png)